(1S,2S)-2-(dibutylamino)cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a dibutylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(dibutylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dibutylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To ensure consistent production and quality control.
Purification steps: Such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: Cyclohexanone derivatives.
Reduction products: Various amine derivatives.
Substitution products: Compounds with different functional groups replacing the dibutylamino group.
Scientific Research Applications
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(dibutylamino)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Affecting signal transduction pathways.
Altering cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexane.
Dibutylamine: An amine with two butyl groups.
Uniqueness
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a dibutylamino group and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C14H29NO |
---|---|
Molecular Weight |
227.39 g/mol |
IUPAC Name |
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H29NO/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)16/h13-14,16H,3-12H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
DULGETQCDIMMED-KBPBESRZSA-N |
Isomeric SMILES |
CCCCN(CCCC)[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CCCCN(CCCC)C1CCCCC1O |
Origin of Product |
United States |
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